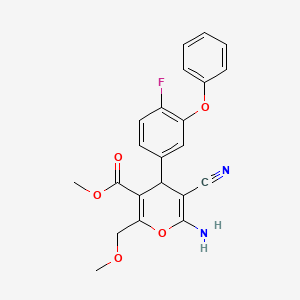
methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones in the presence of a base.
Introduction of Functional Groups: The amino, cyano, and carboxylate groups are introduced through nucleophilic substitution reactions. For example, the amino group can be introduced using an amine, while the cyano group can be added using a cyanide source.
Fluorination and Phenoxy Substitution: The fluorine and phenoxy groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. Its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking makes it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate exerts its effects depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-5-cyano-4-phenyl-2-(methoxymethyl)-4H-pyran-3-carboxylate:
Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate: Similar but lacks the phenoxy group, which could affect its biological activity and chemical properties.
Uniqueness
The presence of both fluorine and phenoxy groups in methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, potentially enhancing its utility in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C22H19FN2O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O5/c1-27-12-18-20(22(26)28-2)19(15(11-24)21(25)30-18)13-8-9-16(23)17(10-13)29-14-6-4-3-5-7-14/h3-10,19H,12,25H2,1-2H3 |
InChI Key |
BQGAGJYCNCWSST-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















